molecular formula C14H15N3O2S B14938367 2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide

2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide

Katalognummer: B14938367
Molekulargewicht: 289.35 g/mol
InChI-Schlüssel: OHUPBOZADIXASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring substituted with a 4-methylbenzyl group and a hydrazinecarbothioamide moiety, making it a unique structure with potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The furan ring is then functionalized with a 4-methylbenzyl group through Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride .

This can be achieved by reacting the furan derivative with thiosemicarbazide in the presence of a suitable base, such as sodium acetate, under reflux conditions . The reaction typically proceeds smoothly, yielding the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required quality standards for pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide is unique due to its specific combination of a furan ring, a 4-methylbenzyl group, and a hydrazinecarbothioamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C14H15N3O2S

Molekulargewicht

289.35 g/mol

IUPAC-Name

[[5-[(4-methylphenyl)methyl]furan-2-carbonyl]amino]thiourea

InChI

InChI=1S/C14H15N3O2S/c1-9-2-4-10(5-3-9)8-11-6-7-12(19-11)13(18)16-17-14(15)20/h2-7H,8H2,1H3,(H,16,18)(H3,15,17,20)

InChI-Schlüssel

OHUPBOZADIXASP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.